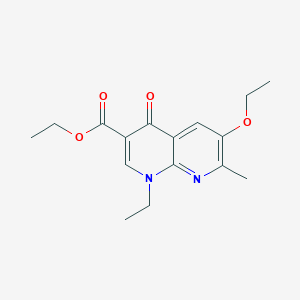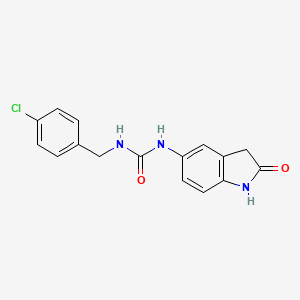![molecular formula C21H17Br2N3 B2764195 2,6-Bis(4-bromophenyl)-1,3,4-triazatricyclo[5.4.1.0^{4,12}]dodeca-2,5,7(12)-triene CAS No. 303786-87-0](/img/structure/B2764195.png)
2,6-Bis(4-bromophenyl)-1,3,4-triazatricyclo[5.4.1.0^{4,12}]dodeca-2,5,7(12)-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromophenyl compounds are a class of organic compounds that contain a phenyl ring substituted with one or more bromine atoms . They are used in various fields such as medicine, agriculture, and polymer materials .
Synthesis Analysis
Bromophenyl compounds can be synthesized through various methods. One common method is the bromination of benzene, where bromine is added to a benzene ring in the presence of a catalyst .Molecular Structure Analysis
The molecular structure of bromophenyl compounds depends on the number and position of the bromine atoms on the phenyl ring. The presence of bromine atoms can significantly affect the physical and chemical properties of these compounds .Chemical Reactions Analysis
Bromophenyl compounds can undergo various chemical reactions. For example, they can participate in Suzuki cross-coupling reactions, which are used to form carbon-carbon bonds .Physical And Chemical Properties Analysis
Bromophenyl compounds generally have high boiling points and melting points due to the presence of bromine atoms . They are usually insoluble in water but can dissolve in organic solvents .Applications De Recherche Scientifique
- For instance, dibenzoylmethane (another diaryl ketone) is a crucial intermediate in the synthesis of antiemetic drugs like dimenhydrinate and cinnarizine . Similarly, 4,4’-Dibromobenzophenone plays a similar role in various synthetic pathways .
- Recent studies have highlighted the antileishmanial and antimalarial potential of 4,4’-Dibromobenzophenone . In particular, it exhibits potent in vitro antipromastigote activity against Leishmania major parasites .
- For example, a copolymer synthesized from 2,6-bis(4-bromophenyl)-4-(naphthalen-1-yl) pyridine and thiophene-based diboronic ester showed promising optical properties .
- Computational studies have explored the binding interactions of 4,4’-Dibromobenzophenone with specific protein pockets. For instance, it shows favorable binding in the active site of LmPTR1 , an enzyme related to antiparasitic activity .
Organic Synthesis and Intermediates
Antiparasitic Activity
Polymer Chemistry
Molecular Simulation Studies
Mécanisme D'action
Target of Action
Similar compounds with bromophenyl groups have been known to interact with various proteins and enzymes in the body .
Mode of Action
Bromophenyl groups are often involved in halogen bonding interactions with their targets, which can lead to changes in the conformation or activity of the target .
Biochemical Pathways
Bromophenyl groups can potentially influence a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
Bromophenyl groups are generally well absorbed and distributed in the body, and they are metabolized primarily in the liver .
Result of Action
Bromophenyl groups can potentially induce a variety of effects at the molecular and cellular level depending on their specific targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interactions with its targets and its overall stability .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2,6-bis(4-bromophenyl)-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Br2N3/c22-16-8-4-14(5-9-16)19-13-26-21-18(19)3-1-2-12-25(21)20(24-26)15-6-10-17(23)11-7-15/h4-11,13H,1-3,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NETOUJGCVRFHNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C3=C(C1)C(=CN3N=C2C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Br2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Bis(4-bromophenyl)-1,3,4-triazatricyclo[5.4.1.0^{4,12}]dodeca-2,5,7(12)-triene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-(5-(thiophen-2-yl)isoxazol-3-yl)methyl 3-(benzo[d][1,3]dioxol-5-yl)acrylate](/img/structure/B2764115.png)
![6-fluoro-1-methyl-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one](/img/structure/B2764116.png)
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole](/img/structure/B2764118.png)

![N'-(thiophen-2-ylmethyl)-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide](/img/structure/B2764121.png)
![N-[(3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methyl]prop-2-enamide](/img/structure/B2764122.png)
![4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine](/img/structure/B2764123.png)
![4-(tert-butyl)-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2764125.png)

![(4-Ethoxyphenyl)-[4-[6-(4-ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2764130.png)
![N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N-methylcyclopropanesulfonamide](/img/structure/B2764132.png)
![1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(thiophen-2-yl)urea](/img/structure/B2764133.png)
![[6-chloro-1-[(3R)-1-(2-morpholin-4-ylethyl)piperidin-3-yl]-5,5-dioxo-4H-thiochromeno[4,3-c]pyrazol-3-yl]-morpholin-4-ylmethanone](/img/structure/B2764134.png)